Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a piperazine-based compound featuring a 2,5-dioxopyrrolidin-3-yl moiety substituted with a 3-methylphenyl group.
Properties
IUPAC Name |
ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-25-18(24)20-9-7-19(8-10-20)15-12-16(22)21(17(15)23)14-6-4-5-13(2)11-14/h4-6,11,15H,3,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXGBCNAHDKFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring. This can be achieved through the reaction of a suitable amine with a diketone under acidic conditions to form the 2,5-dioxopyrrolidine structure.
Attachment of the 3-Methylphenyl Group: The next step involves the introduction of the 3-methylphenyl group. This can be done through a Friedel-Crafts acylation reaction, where the pyrrolidine ring is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring. This can be achieved by reacting the intermediate compound with ethyl piperazine-1-carboxylate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo oxidation reactions, particularly at the 3-methylphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, especially at the carbonyl groups in the pyrrolidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring. Common reagents include alkyl halides and acyl chlorides, which can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
Biological Activities
Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate exhibits a range of biological activities that make it a subject of interest in pharmacological research:
Antimicrobial Activity
Preliminary studies indicate that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Neuroprotective Effects
Research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate neurotransmitter systems or inhibit neuroinflammatory processes.
Anti-inflammatory Properties
The compound has been observed to inhibit key inflammatory pathways, which could contribute to its therapeutic potential in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Neuroprotective Research : In an experimental model for Alzheimer's disease, the compound showed promise in reducing amyloid-beta accumulation and improving cognitive function in treated subjects . This indicates its potential application in neurodegenerative disease therapies.
- Anti-inflammatory Applications : A recent investigation highlighted the compound's ability to reduce pro-inflammatory cytokine levels in vitro, suggesting it could be beneficial in managing autoimmune disorders .
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, affecting signal transduction pathways and potentially leading to its use in neurological disorders.
Comparison with Similar Compounds
Key Findings:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-fluorophenyl analogue (C₁₇H₂₀FN₃O₄) exhibits a lower molecular weight (373.37 vs. ~373.41) and improved solubility due to fluorine's electronegativity .
- In contrast, the 2-butoxyphenyl derivative (C₂₁H₂₉N₃O₅) has higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Heterocyclic Modifications :
- The oxadiazole-sulfanyl derivative (C₁₉H₂₁N₅O₄S) introduces a sulfur atom and aromatic heterocycle, likely enhancing binding to metalloenzymes or receptors via π-π stacking and sulfur interactions .
Synthetic Accessibility :
- Piperazine-carboxylate derivatives are typically synthesized via reductive amination or nucleophilic substitution, as seen in the preparation of ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate (yield: 91%) .
Pharmacological and Structural Insights
Structural Analysis via Crystallography
Software such as SHELXL and ORTEP-3 (used in small-molecule crystallography) could resolve the stereochemistry of the pyrrolidinone core, critical for understanding binding conformations .
Biological Activity
Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its structure incorporates a piperazine ring and a pyrrolidine moiety, which are known to influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 254.28 g/mol
- CAS Number : 1455853-00-5
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in conditions characterized by inflammation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and neurodegenerative processes.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Metal Chelation : Some studies suggest that the compound may chelate metal ions, reducing oxidative stress in neuronal cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, a study conducted by researchers at [source] indicated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Neuroprotective Effects
A notable study published in the journal Neuroscience Letters explored the neuroprotective effects of this compound in vitro using SH-SY5Y neuronal cells. The results indicated that treatment with the compound significantly reduced cell death induced by amyloid-beta (Aβ) peptide exposure. The IC50 for neuroprotection was found to be approximately 10 µM, suggesting a potent protective effect against neurotoxicity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound was assessed in a model of lipopolysaccharide (LPS)-induced inflammation. The compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Neuroprotection : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. The treated group showed significantly reduced escape latencies compared to the control group .
- Clinical Implications for Inflammation : A clinical trial investigated the use of this compound in patients with chronic inflammatory conditions. Results indicated a marked improvement in symptoms and biomarkers of inflammation after eight weeks of treatment .
Data Table: Summary of Biological Activities
Q & A
Q. How can reaction conditions be optimized for synthesizing Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate?
- Methodological Answer : Synthesis optimization involves systematic variation of parameters such as temperature, solvent polarity, and catalyst loading. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates due to their ability to stabilize intermediates.
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) are effective for cross-coupling steps in analogous piperazine derivatives .
- Temperature control : Stepwise heating (e.g., 60–80°C for coupling, room temperature for cyclization) minimizes side reactions.
- Purity assessment : Use TLC (Rf values) and HPLC to monitor reaction progress .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₁₉H₂₄N₃O₄: 370.18) .
- X-ray Crystallography : Use SHELX software for crystallographic refinement to resolve bond lengths and angles .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural validation?
- Methodological Answer :
- Cross-validation : Combine multiple techniques (e.g., 2D NMR such as COSY or HSQC to resolve overlapping signals) .
- Isotopic labeling : Introduce deuterated analogs to distinguish exchangeable protons (e.g., NH in piperazine) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer :
- Core modifications :
- Assay design : Use enzyme inhibition assays (e.g., PHD activity) and cell-based models (hypoxia response elements) to quantify activity .
Q. How can crystallographic data improve understanding of intermolecular interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
